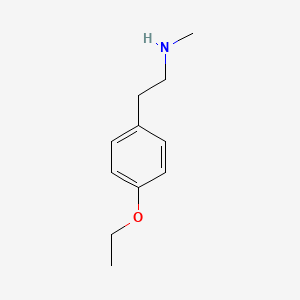

Benzeneethanamine, 4-ethoxy-N-methyl-

Beschreibung

Benzeneethanamine, 4-ethoxy-N-methyl- (CAS: 4091-50-3; IUPAC: 2-(4-ethoxyphenyl)-N-methylethan-1-amine) is a substituted phenethylamine derivative. Its molecular formula is C₁₁H₁₇NO, with a molecular weight of 179.26 g/mol. The compound features an ethoxy (-OCH₂CH₃) group at the para position of the benzene ring and an N-methyl substitution on the ethylamine side chain.

Eigenschaften

CAS-Nummer |

21581-35-1 |

|---|---|

Molekularformel |

C11H17NO |

Molekulargewicht |

179.26 g/mol |

IUPAC-Name |

2-(4-ethoxyphenyl)-N-methylethanamine |

InChI |

InChI=1S/C11H17NO/c1-3-13-11-6-4-10(5-7-11)8-9-12-2/h4-7,12H,3,8-9H2,1-2H3 |

InChI-Schlüssel |

IRPMCTOEVDGBKW-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)CCNC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 4-ethoxy-N-methyl- typically involves the alkylation of 4-ethoxybenzaldehyde with a suitable amine. One common method is the reductive amination of 4-ethoxybenzaldehyde with N-methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzeneethanamine, 4-ethoxy-N-methyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalytic hydrogenation is also common in industrial processes to achieve efficient and cost-effective synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Benzeneethanamine, 4-ethoxy-N-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution reactions.

Major Products Formed

Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

Reduction: Formation of 4-ethoxy-N-methylbenzylamine.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Benzeneethanamine, 4-ethoxy-N-methyl- has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurological functions.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Benzeneethanamine, 4-ethoxy-N-methyl- involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect the central nervous system by altering neurotransmitter levels.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Table 1: Key structural and physicochemical differences

Key Observations :

- N-methylation reduces polarity and hydrogen-bonding capacity, as seen in analogs like Benzeneethanamine, N-methyl- .

Table 2: Comparative molecular docking and bioactivity

Key Observations :

- The ethoxy group’s larger size may sterically hinder interactions with protein active sites compared to methoxy, though its increased lipophilicity could improve membrane penetration .

Toxicity and Metabolic Considerations

- Benzene Derivatives : Benzeneethanamines with halogen or methyl groups (e.g., 1,2-dichloro-4-methyl-benzene) are linked to hepatotoxicity via reactive metabolite formation .

- 4-Methoxy-N-methyl-: No significant hepatotoxicity reported in docking studies, though ADMET predictions flagged carcinogenicity risks in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.